molecular formula C16H22N4O3 B2558347 N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941957-83-1

N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2558347
M. Wt: 318.377
InChI Key: ZHABESMVFSNCRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .

Scientific Research Applications

Chemical Synthesis and Reactions

N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, due to its complex structure, is involved in a variety of chemical reactions and syntheses, contributing to the development of novel compounds with potential applications in various fields. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate has been shown to produce diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, leading to the synthesis of derivatives with potential uses in medicinal chemistry and material science (Obydennov et al., 2013).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, compounds related to N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been studied for their electronic and molecular structures. Research into triarylamine on nanocrystalline TiO2, for example, has provided insights into the electronic differences between reduced and oxidized states of similar molecules, with potential implications for the development of electronic devices and sensors (Westermark et al., 2001).

Photophysical Properties and Sensing Applications

The study of fluorescent probes based on structures similar to N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has led to the development of sensors capable of detecting low levels of carbon dioxide. These probes exhibit aggregation-enhanced emission (AEE) features and have shown significant potential for real-time and quantitative detection of CO2, which is crucial for environmental monitoring, industrial processes, and medical applications (Wang et al., 2015).

Pharmaceutical Research

In pharmaceutical research, the structural motifs present in N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide are often explored for their biological activities. The discovery of nonpeptidic agonists for the GPR14/urotensin-II receptor, which share structural similarities, underscores the importance of such compounds in the development of new therapeutic agents. These agonists have been identified as potential drug leads, highlighting the significant role of these chemical structures in medicinal chemistry (Croston et al., 2002).

Safety And Hazards

The safety and hazards of “N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” are not well-documented .

Future Directions

The future directions for research on “N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” and similar compounds could involve the enantioselective hydrolysis of ethyl (R,S)-2-(2-oxopyrrolidin-1-yl) butyrate, (R,S)-1, to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid, (S)-2 .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-19(2)10-8-17-15(22)16(23)18-12-5-3-6-13(11-12)20-9-4-7-14(20)21/h3,5-6,11H,4,7-10H2,1-2H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHABESMVFSNCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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